

A Comprehensive Technical Guide on the Biological Activity of[1]-Gingerol

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Compound of Interest

Compound Name: Methyl-6-Gingerol

Cat. No.: B15561339

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Introduction: This document provides an in-depth analysis of the biological activities of[1]-gingerol, a principal pungent component isolated from the rhizome of ginger (*Zingiber officinale*). While the query specified **Methyl-6-Gingerol**, the vast body of scientific literature focuses predominantly on[1]-gingerol. Information on methylated derivatives is sparse; therefore, this guide will concentrate on the extensively studied[1]-gingerol, with specific mention of methylated analogues where data is available. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its molecular mechanisms, supported by quantitative data, experimental protocols, and visual representations of key signaling pathways.

Anticancer Activity

[1]-Gingerol has demonstrated significant anticancer properties across a range of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[2][3]

Induction of Apoptosis

[1]-Gingerol triggers apoptosis through both intrinsic and extrinsic pathways. It has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, leading to DNA damage and the activation of the DNA damage response (DDR) mechanism.[4] This, in turn, activates p53, a critical tumor suppressor protein.[4] Activated p53 promotes the expression of pro-apoptotic proteins like BAX while suppressing anti-apoptotic proteins such as BCL-2, leading to an increased BAX/BCL-2 ratio.[4] This disrupts the mitochondrial membrane

potential, causing the release of cytochrome c into the cytosol, which then activates caspase-9 and the subsequent caspase cascade (caspase-3 and -7), ultimately leading to programmed cell death.[4][5]

Furthermore,[1]-gingerol can sensitize cancer cells to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-mediated apoptosis by upregulating death receptor 5 (DR5) and downregulating anti-apoptotic proteins like survivin, c-FLIP, and XIAP.[5]

Cell Cycle Arrest

[1]-Gingerol can induce cell cycle arrest, primarily at the G0/G1 or G2/M phases, depending on the cancer cell type.[4][6] In breast cancer cells, it activates p53, which then upregulates p21 and p27. These proteins inhibit cyclin-dependent kinases (CDKs), specifically CDK4, and downregulate cyclins D1 and E, leading to arrest at the G0/G1 phase.[4] In glioma cells, it has been shown to cause G1 phase arrest.[7] In oral cancer cells, it induces G2/M phase arrest.[8]

Inhibition of Metastasis

[1]-Gingerol has been found to inhibit the invasion and metastasis of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix.[9] It also modulates the epithelial-mesenchymal transition (EMT) by up-regulating E-cadherin and down-regulating N-cadherin and vimentin.[8]

Quantitative Data on Anticancer Activity

Cell Line	Activity	IC50 Value	Reference
HCT-116 (Colon Cancer)	Cytotoxicity	160.42 μ M	[10]
H-1299 (Lung Cancer)	Cytotoxicity	> 200 μ M	[10]
MDA-MB-231 (Breast Cancer)	Cell Proliferation Inhibition	~200 μ M	[4]
MCF-7 (Breast Cancer)	Cell Proliferation Inhibition	~200 μ M	[4]
MCF-7 (Breast Cancer)	Cytotoxicity	30.3 μ M	[11]
A431 (Skin Cancer)	Cytotoxicity	81.46 μ g/ml	[12][13]

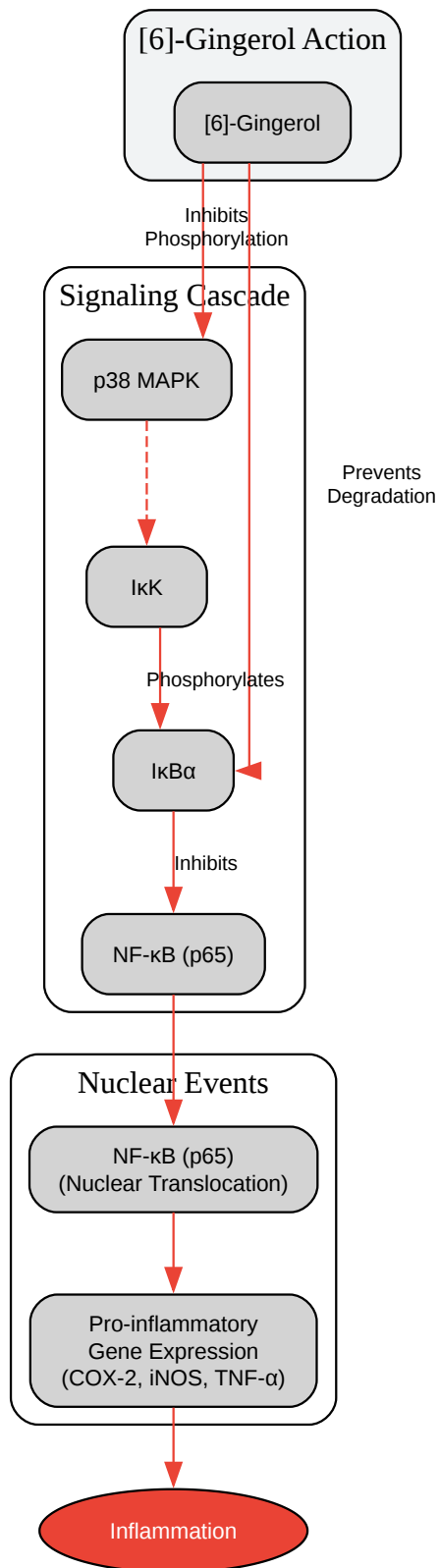
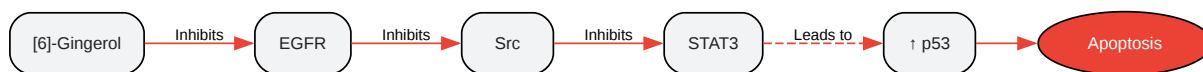
Note: A methylated derivative of 6-gingerol (compound 19) showed an IC50 of 76.5 μ M against HCT-116 cells, indicating that methylation in this specific context did not increase cytotoxic activity compared to other derivatives.[11]

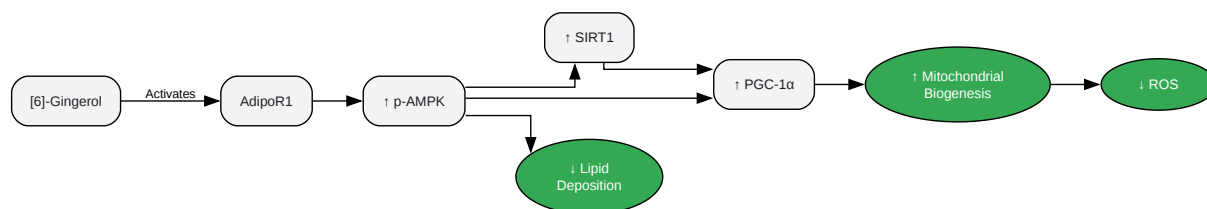
Signaling Pathways in Anticancer Activity



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Caption:[1]-Gingerol induced intrinsic apoptosis pathway.





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